2-Deoxy-beta-d-arabino-hexopyranose

Angiogenesis inhibition N-linked glycosylation Endothelial cell biology

2-Deoxy-beta-d-arabino-hexopyranose (CAS 13299-16-6), commonly referred to as 2-deoxy-D-glucose (2-DG) or β-D-2-deoxyglucopyranose, is the beta-anomeric form of the synthetic, non-metabolizable glucose analog in which the C-2 hydroxyl group is replaced by hydrogen. As a competitive inhibitor of glycolysis, 2-DG is taken up by glucose transporters (GLUTs), phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P), and trapped intracellularly, inhibiting both hexokinase and glucose-6-phosphate isomerase.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 13299-16-6
Cat. No. B083183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-beta-d-arabino-hexopyranose
CAS13299-16-6
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1
InChIKeyPMMURAAUARKVCB-KAZBKCHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-beta-d-arabino-hexopyranose (CAS 13299-16-6): Compound Class and Key Characteristics for Scientific Procurement


2-Deoxy-beta-d-arabino-hexopyranose (CAS 13299-16-6), commonly referred to as 2-deoxy-D-glucose (2-DG) or β-D-2-deoxyglucopyranose, is the beta-anomeric form of the synthetic, non-metabolizable glucose analog in which the C-2 hydroxyl group is replaced by hydrogen . As a competitive inhibitor of glycolysis, 2-DG is taken up by glucose transporters (GLUTs), phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P), and trapped intracellularly, inhibiting both hexokinase and glucose-6-phosphate isomerase . Critically, due to its structural similarity to mannose, 2-DG also interferes with N-linked glycosylation, distinguishing it mechanistically from glycolysis inhibitors that lack this dual activity . The compound has been investigated across oncology, antiviral therapy, and radiosensitization contexts, with clinical translation culminating in emergency-use approval in India for COVID-19 in 2021 .

Why Generic Substitution Fails for 2-Deoxy-beta-d-arabino-hexopyranose: The Dual-Mechanism Barrier to Comparator Interchangeability


2-Deoxy-beta-d-arabino-hexopyranose cannot be straightforwardly substituted by other glycolysis inhibitors—including 2-fluorodeoxy-D-glucose (2-FDG), 3-bromopyruvate (3-BrPA), lonidamine, oxamate, or iodoacetate—because it is the only agent in this class that simultaneously inhibits both glycolysis (via hexokinase/phosphoglucose isomerase blockade) and N-linked glycosylation (via mannose-mimetic interference with lipid-linked oligosaccharide synthesis) . This dual mechanism produces a unique toxicity profile: 2-DG kills select tumor cells under aerobic conditions through glycosylation disruption, whereas more potent glycolytic inhibitors like 2-FDG are ineffective under normoxia . Furthermore, 2-DG exhibits the widest sublethal metabolic range among glycolysis inhibitors, enabling metabolic suppression without immediate cytolethality, unlike iodoacetate . These mechanistic and pharmacological distinctions carry direct consequences for experimental design, therapeutic application, and procurement decisions—substituting a single-mechanism glycolysis inhibitor for 2-DG will not recapitulate its glycosylation-dependent effects, its normoxic cytotoxicity, or its clinical safety profile established across 218+ clinical trials .

Quantitative Differentiation Evidence for 2-Deoxy-beta-d-arabino-hexopyranose (CAS 13299-16-6) Against Closest Comparators


2-DG Outperforms 2-FDG and Oxamate in Endothelial Cell Inhibition via N-Linked Glycosylation Rather Than Glycolysis

In a direct comparative study using endothelial cell (EC) models, 2-DG was a more effective inhibitor of EC proliferation, migration, and capillary formation than both 2-fluorodeoxy-D-glucose (2-FDG) and oxamate, despite the latter two being more potent glycolytic inhibitors . The anti-endothelial effects of 2-DG were reversed by exogenous mannose—an N-linked glycosylation precursor—and 2-DG inhibited synthesis of the lipid-linked oligosaccharide (LLO) N-glycosylation donor in a mannose-reversible manner, demonstrating that 2-DG's anti-angiogenic activity is primarily mediated through glycosylation interference rather than glycolysis . Quantitatively, 2-DG inhibited EC growth and induced cytotoxicity at concentrations below those required to affect tumor cells directly, establishing a therapeutic window for anti-angiogenic applications .

Angiogenesis inhibition N-linked glycosylation Endothelial cell biology

2-DG Exhibits Aerobic Cytotoxicity Against Select Tumor Types Where 2-FDG Is Inactive: Glycosylation- vs. Glycolysis-Driven Toxicity

In a seminal head-to-head study across multiple tumor cell lines, 2-DG was toxic to select tumor cell types growing under normal oxygen tension (normoxia), whereas 2-fluorodeoxy-D-glucose (2-FDG)—a more potent glycolytic inhibitor—showed little or no toxicity under the same conditions . The differential toxicity was mechanistically mapped: 2-DG more potently interfered with N-linked glycosylation in sensitive cell lines, an effect that was reversed by exogenous mannose . 2-DG also induced an unfolded protein response (UPR) including upregulation of GADD153/CHOP (a UPR-specific mediator of apoptosis) more effectively in sensitive cells . This establishes that 2-DG can kill both hypoxic tumor cells (via glycolysis inhibition) and aerobic tumor cells (via glycosylation interference) within a solid tumor, whereas 2-FDG is restricted to hypoxic targeting .

Normoxic cytotoxicity Glycosylation inhibition Tumor cell selectivity

2-DG Offers the Widest Sublethal Metabolic Range Among Six Glycolysis Inhibitors, Minimizing Cytolethality During Metabolic Suppression

In a systematic 96-well plate screen comparing six glycolysis inhibitors (2-deoxyglucose, iodoacetate, phloretin, oxamate, fluoride, and an enolase inhibitor) over 6-hour exposures, 2-deoxyglucose was found to have the largest sublethal metabolic range, spanning just over two orders of magnitude between its IC50 values for cytolethality and metabolic inhibition . In contrast, iodoacetate was identified as the most potent glycolysis inhibitor but was also among the most cytolethal, offering a much narrower window between metabolic suppression and cell death . This broad sublethal range enables researchers to titrate glycolytic flux without inducing confounding cytotoxicity, a critical advantage for mechanistic metabolic studies .

Sublethal metabolic range Glycolysis inhibitor screening Assay development

2-DG Radiosensitization: Sensitizer Enhancement Ratio of 1.4 in Monolayers and 2-3 Fold Enhancement in 3D Tumor Spheroids

In HeLa cells treated with 6 mM 2-DG for 16 hours prior to ionizing radiation, a sensitizer enhancement ratio (SER) of 1.4 was achieved at 10% isosurvival, accompanied by a 50% depletion of intracellular glutathione . In a more physiologically relevant 3D multicellular spheroid model of human glioma (BMG-1), 2-DG (5 mM, 2-4 h) inhibited glucose usage and lactate production by 70% (versus 35% in monolayer cells) and enhanced radiation-induced cell death by 2-3 fold (versus only 40% in monolayer cells) . The differential radiosensitization was mechanism-specific: in monolayers, radiosensitization was primarily due to increased mitotic death (23%) linked to cytogenetic damage; in spheroids, a profound induction of apoptosis (40%) accounted for the sensitization . This spheroid-specific apoptotic mechanism, not observed in monolayers, underscores the importance of 3D architecture in 2-DG radiosensitization studies .

Radiosensitization DNA repair inhibition 3D tumor models

2-DG Clinical Translation: Phase II COVID-19 Trial Shows 50% Reduction in Time to Oxygen Independence vs. Standard of Care

In a randomized, open-label, phase II clinical trial (n=110 patients with moderate to severe COVID-19), 2-DG at 90 mg/kg/day as adjunct to standard of care (SOC) reduced the median time to maintaining SpO₂ ≥ 94% on room air from 5 days (SOC alone) to 2.5 days (2-DG + SOC)—a 50% reduction with a hazard ratio of 2.3 (95% CI: 1.14–4.64, p=0.0201) . All three doses tested (63, 90, and 126 mg/kg/day) were well tolerated, with 86% of adverse events being mild . The trial was built on preclinical data showing 2-DG inhibited SARS-CoV-2 replication in vitro with an EC50 of 1.0 mM (supernatant) and EC90 of 3.7 mM . 2-DG received emergency-use approval from the Drug Controller General of India (DCGI) on May 1, 2021 . This clinical evidence distinguishes 2-DG from all comparator glycolysis inhibitors (3-BrPA, lonidamine, 2-FDG, oxamate), none of which have achieved regulatory approval or reported phase II efficacy data for any indication .

COVID-19 Clinical trial Oxygen dependence Antiviral therapy

2-DG vs. Lonidamine: 24-Fold Lower Potency in MCF-7 Cells but Mechanistic Complementarity for Combination Strategies

In a direct comparative cytotoxicity study using MCF-7 breast cancer cells, real-time cell analysis (RTCA) yielded 24-hour IC50 values of 5.9 mM for 2-DG and 142.3 µM for lonidamine . This 41-fold difference in molar potency reflects fundamentally different mechanisms: 2-DG acts as a competitive glucose analog requiring accumulation and phosphorylation for activity, whereas lonidamine directly damages condensed mitochondria and inhibits mitochondrially-bound hexokinase . In a complementary combination study, 2-DG at 180 mM or lonidamine at 300 µM combined with photodynamic therapy (PDT) increased MCF-7 cytotoxicity by 3.5-fold (to 70% death at 24 h) and 10-fold in 9-day clonogenic assays . Notably, in a stroke model, lonidamine and 3-BrPA (HK2-selective inhibitors) were more effective than 2-DG (a non-selective hexokinase inhibitor) in suppressing microglial activation and neuronal oxidative stress, demonstrating that 2-DG's broader hexokinase isoform inhibition profile can be a disadvantage in contexts requiring isoform selectivity .

Breast cancer IC50 comparison Glycolysis inhibitor MCF-7

Optimal Research and Industrial Application Scenarios for 2-Deoxy-beta-d-arabino-hexopyranose Based on Differentiated Evidence


Dual-Mechanism Glycolysis and N-Linked Glycosylation Inhibition for Solid Tumor Models with Heterogeneous Oxygenation

Researchers modeling solid tumors with both hypoxic and normoxic regions should prioritize 2-DG over 2-FDG or other single-mechanism glycolysis inhibitors. Evidence demonstrates that 2-DG kills hypoxic tumor cells via glycolysis inhibition while simultaneously targeting aerobic tumor cells through N-linked glycosylation interference, a dual capability that 2-FDG lacks (showing little to no normoxic toxicity) . This enables single-agent targeting of both tumor compartments in xenograft or spheroid models, simplifying experimental design. N-linked glycosylation interference accounted for 37–47% of 2-DG's anticancer effects in breast cancer cell lines (MDA-MB-231 and MCF-7), quantifying the contribution of the non-glycolytic mechanism .

Sublethal Metabolic Flux Studies Requiring Titratable Glycolysis Inhibition Without Cytolethality

For metabolic flux analysis, Seahorse assays, or studies requiring glycolysis suppression without concurrent cell death, 2-DG is the superior choice over iodoacetate or phloretin. 2-DG's sublethal metabolic range exceeds 2 orders of magnitude (>100-fold between metabolic inhibition IC50 and cytolethality IC50), whereas iodoacetate—despite being the most potent glycolysis inhibitor—has a narrow sublethal window and rapidly induces cytolethality . This property makes 2-DG the preferred tool compound for dose-response studies investigating metabolic adaptation, compensatory pathway activation, or ATP depletion kinetics without the confounding variable of cell death .

Radiosensitization Studies in 3D Tumor Models Requiring Spheroid-Specific Apoptotic Enhancement

Investigators using multicellular tumor spheroids to model clinical radiation responses should select 2-DG for its spheroid-preferential radiosensitization profile. In BMG-1 glioma spheroids, 2-DG (5 mM, 2-4 h) enhanced radiation-induced cell death by 2-3 fold, whereas monolayer enhancement was only 40% . Critically, the radiosensitization mechanism shifts from mitotic death in monolayers (23%) to profound apoptosis in spheroids (40%), a model-specific difference not reported for comparator glycolysis inhibitors . This spheroid-selective apoptotic mechanism is directly relevant to solid tumor radiotherapy research. The SER of 1.4 at 10% isosurvival (HeLa, 6 mM 2-DG, 16 h) provides a benchmark for experimental replication .

Antiviral Research Leveraging Dual Glycolysis and Glycosylation Inhibition with Clinical Validation

For antiviral research programs targeting enveloped viruses (SARS-CoV-2, influenza, rhinovirus, HSV), 2-DG provides a clinically validated starting point unavailable with comparator agents. 2-DG inhibits SARS-CoV-2 replication with EC50 = 1.0 mM and EC90 = 3.7 mM in vitro, and demonstrated clinical efficacy in a phase II trial (n=110) reducing median time to oxygen independence from 5 to 2.5 days (HR = 2.3, p=0.0201) . The dual mechanism—glycolysis inhibition depriving virus of host energy metabolism, combined with N-linked glycosylation interference disrupting viral envelope glycoprotein maturation—is unique among glycolysis inhibitors . The intranasal formulation demonstrated virtually absent systemic absorption with local concentrations matching antiviral-effective levels, supporting topical/regional antiviral development strategies .

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